2-Amino-4-methoxy-6-(trifluoromethyl)pyridine
CAS No.: 1227597-11-6
VCID: VC2751026
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups. Its molecular formula is C₈H₈F₃N₁O₁, and it has been assigned the CAS number 1227597-11-6 . This compound is notable for its unique chemical structure and potential applications in medicinal chemistry and agrochemicals. Synthesis MethodsThe synthesis of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine typically involves nucleophilic substitution reactions starting from precursors like 2-fluoro-4-methoxy-6-(trifluoromethyl)pyridine. These reactions are conducted under controlled conditions to ensure high yield and purity. Industrial settings often employ continuous flow reactors to enhance efficiency. Biological Activity and Applications2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is part of the trifluoromethylpyridines class, known for diverse biological activities and utility as intermediates in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with enzymes and receptors. Applications in Medicinal Chemistry
Applications in Agrochemicals
Analytical TechniquesCommon analytical techniques used to study 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine include:
These methods help confirm the compound's structure and assess its purity. Table: Key Data Points for 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine
Biological Activity Studies
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CAS No. | 1227597-11-6 | ||||||||||||
Product Name | 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine | ||||||||||||
Molecular Formula | C7H7F3N2O | ||||||||||||
Molecular Weight | 192.14 g/mol | ||||||||||||
IUPAC Name | 4-methoxy-6-(trifluoromethyl)pyridin-2-amine | ||||||||||||
Standard InChI | InChI=1S/C7H7F3N2O/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) | ||||||||||||
Standard InChIKey | ZXCIWDWXWOPGAG-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC(=NC(=C1)N)C(F)(F)F | ||||||||||||
Canonical SMILES | COC1=CC(=NC(=C1)N)C(F)(F)F | ||||||||||||
PubChem Compound | 118703975 | ||||||||||||
Last Modified | Aug 16 2023 |
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